molecular formula C20H20N2O5 B6498340 N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953204-37-0

N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No. B6498340
CAS RN: 953204-37-0
M. Wt: 368.4 g/mol
InChI Key: KRFJWDCSLUTPDB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide (DMPO) is a synthetic compound with potential biological and pharmacological applications. It is a heterocyclic compound, which is composed of two aromatic rings linked together by an amide group. DMPO has been studied for its ability to act as an inhibitor, a catalyst, and a stabilizer in various biochemical and physiological processes. In addition, DMPO has been used in a variety of laboratory experiments to investigate its effects on various biological systems.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of enzymes such as cytochrome P450 and as a stabilizer of proteins. In addition, this compound has been used to study the effects of oxidative stress and to investigate the effects of different drugs on various biological systems. It has also been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is not yet fully understood. However, it is believed that this compound acts as a stabilizer of proteins and as an inhibitor of enzymes. It has been suggested that this compound binds to the active site of enzymes, which prevents them from catalyzing reactions. In addition, this compound has been found to act as an antioxidant, which helps to protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been found to reduce oxidative stress in cells, which can help to protect cells from damage caused by environmental pollutants. This compound has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The use of N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it has a high purity and a high yield. In addition, this compound is easy to synthesize and is stable at room temperature. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to obtain large quantities of this compound, and it is not always easy to control the concentration of this compound in a solution.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. One potential direction is to investigate the effects of this compound on other enzymes and proteins. In addition, further research could be conducted to investigate the effects of this compound on different types of cells and tissues. Another potential direction is to investigate the potential therapeutic applications of this compound. Finally, further research could be conducted to investigate the potential interactions between this compound and other drugs and compounds.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be achieved through a variety of methods. One of the most commonly used methods is the condensation reaction between 2,4-dimethoxyphenylacetic acid and 5-(3-methoxyphenyl)-1,2-oxazol-3-yl acetate. This reaction produces the desired compound in a high yield, with a purity of up to 99%.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-15-6-4-5-13(9-15)18-10-14(22-27-18)11-20(23)21-17-8-7-16(25-2)12-19(17)26-3/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFJWDCSLUTPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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